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Compound of Interest

Morpholinyl
Compound Name: )
mercaptobenzothiazole

cat. No.: B1258218

An In-depth Technical Guide to the Spectroscopic Characterization of 2-
(Morpholinothio)benzothiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(Morpholinothio)benzothiazole, also known as Morpholinyl mercaptobenzothiazole, is a
sulfenamide accelerator widely used in the rubber industry to enhance the vulcanization
process.[1][2] Its chemical properties and potential biological activities, including antitumor and
antimicrobial effects, have also drawn interest in scientific research.[1][3] A thorough
characterization of this molecule is essential for quality control, structural elucidation, and
understanding its behavior in various matrices. This guide provides a comprehensive overview
of the spectroscopic techniques used to characterize 2-(Morpholinothio)benzothiazole,
including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR)
Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This
document summarizes key quantitative data, outlines experimental protocols, and presents
visual workflows to aid researchers in their analytical endeavors.

Chemical Structure and Properties

o |[UPAC Name: 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine[4]
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Synonyms: Morpholinyl mercaptobenzothiazole, Santocure MOR, NOBS Special[4][5]

CAS Number: 102-77-2[3]

Molecular Formula: C11H12N20S2[5]

Molecular Weight: 252.4 g/mol [4]

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing information
about its atomic connectivity, functional groups, and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. While specific peak assignments for 2-(Morpholinothio)benzothiazole require access
to raw spectral data, *H and 13C NMR spectra are available in chemical databases.[4][6]

Table 1: Summary of NMR Data

Technique Data Availability

R Spectrum available; detailed peak data
not publicly listed.[6]

| 3C NMR | Spectrum available; detailed peak data not publicly listed.[4][7] |

For a definitive structural analysis, researchers should acquire and interpret the full *H, *3C, and
potentially 2D-NMR spectra of their sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The spectrum of 2-(Morpholinothio)benzothiazole is expected
to show characteristic bands for its benzothiazole and morpholine rings.

Table 2: Expected FT-IR Absorption Bands
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Wavenumber . . .

( 1 Vibration Type Functional Group Reference

cm-
Aromatic

~3100-3000 C-H Stretch . [8]
(Benzothiazole)

~2950-2850 C-H Stretch Aliphatic (Morpholine) [9]

~1630 C=N Stretch Benzothiazole [8]
Benzothiazole/Morpho

~1460 C-N Stretch ] [10]
line

~1320 C-H In-plane Bend Aromatic [10]

~1100 C-O-C Stretch Morpholine
Thioether/Sulfenamid

~1015 C-S Stretch [10]

e

| ~690-670 | C-S Stretch | Benzothiazole |[8][10] |

Note: This table is based on characteristic vibrational frequencies for similar functional groups.
The values for the related compound 2-mercaptobenzothiazole provide a useful reference.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming the molecular weight and offering clues about its structure.

Table 3: Mass Spectrometry Data
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Technique lon/Fragment miz Notes

Protonated parent
LC-ESI-QTOF [M+H]*+ 253.0464
molecule.[4]

Corresponds to the
GC-MS [C7HaNS2]* 167 mercaptobenzothiazol
e moiety.[4]

Corresponds to the

GC-MS [CaHsNO]* 86 morpholine fragment
(after rearrangement).

| GC-MS | Other Fragments | 131, 114 | Additional fragments observed in GC-MS analysis.[4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly
useful for analyzing compounds with chromophores, such as the benzothiazole ring system.

Table 4: UV-Vis Absorption Data

Wavelength (Amax) Solvent/Conditions Notes Reference

Primary absorption
. band of the
~230-240 nm Aqueous Solution . [3]1[11]
benzothiazole

chromophore.

| ~308-320 nm | Aqueous Solution | Secondary absorption band of the benzothiazole
chromophore. |[11] |

Note: Data is based on the closely related compound 2-mercaptobenzothiazole, which contains
the same core chromophore.[11][12]

Methodologies and Experimental Protocols
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Detailed experimental setups are crucial for reproducible results. The following protocols are
synthesized from available data.

3.1 Sample Preparation:

 NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) to a
concentration of 5-10 mg/mL.

e FT-IR: For solid samples, the KBr wafer technique is commonly used.[4] This involves mixing
a small amount of the sample with dry potassium bromide powder and pressing it into a
transparent disk.

» MS: For GC-MS, dissolve the sample in a volatile organic solvent. For LC-MS, use a mobile
phase-compatible solvent like acetonitrile or methanol.[3]

o UV-Vis: Prepare dilute solutions of the analyte in a UV-transparent solvent (e.g., ethanol,
acetonitrile, or buffered aqueous solution) to ensure the absorbance falls within the linear
range of the spectrophotometer.[11]

3.2 Instrumentation and Analysis:

* NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to
record *H and 13C spectra.

e FT-IR Spectroscopy: A Fourier-Transform Infrared Spectrometer is used to record the
spectrum, typically in the range of 4000-400 cm~1.

e Mass Spectrometry:

o GC-MS: A gas chromatograph coupled to a mass spectrometer. The sample is vaporized
and separated on a capillary column before entering the MS for ionization (typically
electron ionization) and detection.

o LC-MS: A liquid chromatograph coupled to a mass spectrometer, often with an
electrospray ionization (ESI) source and a high-resolution analyzer like a Time-of-Flight
(TOF) or Quadrupole Time-of-Flight (QTOF).[4]
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e UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to measure the
absorbance of the sample solution from approximately 200 to 800 nm.

Visualizations
Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a chemical compound like 2-(Morpholinothio)benzothiazole.
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Caption: General workflow for spectroscopic analysis.
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Proposed Mass Spectrometry Fragmentation

This diagram shows the structure of 2-(Morpholinothio)benzothiazole and a plausible
fragmentation pathway leading to the major observed ions in mass spectrometry.

Caption: Proposed fragmentation of the parent molecule.

Conclusion

The spectroscopic characterization of 2-(Morpholinothio)benzothiazole is a multi-faceted
process that relies on the combined application of NMR, FT-IR, Mass Spectrometry, and UV-
Vis techniques. Each method provides unique and complementary information, which, when
integrated, allows for the unambiguous confirmation of the molecule's identity, structure, and
purity. The data and methodologies presented in this guide serve as a foundational resource for
researchers engaged in the analysis of this industrially and scientifically important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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morpholinyl-mercaptobenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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